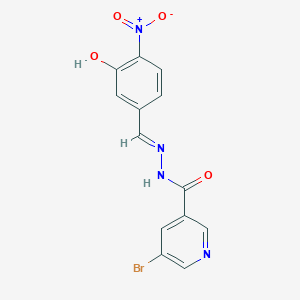

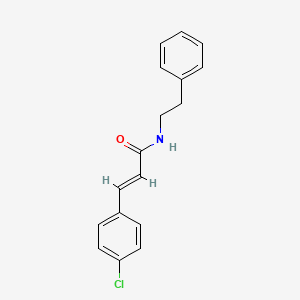

5-bromo-N'-(3-hydroxy-4-nitrobenzylidene)nicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinohydrazides are a class of compounds known for their varied biological activities and structural diversity. They are often studied for their potential pharmacological properties and their interesting chemical characteristics.

Synthesis Analysis

- The synthesis of similar compounds, such as 6-bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and 6-bromo-2'-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide, involves refluxing of trihydroxybenzhydrazide with 5-bromo-2-hydroxybenzaldehyde and characterizing the resulting compounds using methods like elemental analysis and spectroscopy (Zhu, 2020).

Molecular Structure Analysis

- Compounds like N′-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide have been characterized by X-ray single crystal determination, revealing their molecular geometry and crystal structures (Zhu & Qiu, 2011).

Chemical Reactions and Properties

- These compounds typically show reactions characteristic of hydrazones, including formation of hydrogen bonds and dimers in their crystal structures. For example, compound 1 in Zhu's study forms one-dimensional chains through N-H…O hydrogen bonds, while compound 2 forms dimers via N-H…O and O-H…N hydrogen bonds (Zhu, 2020).

Physical Properties Analysis

- The physical properties of these compounds, such as melting points, solubility, and crystal structure, are often determined using techniques like X-ray crystallography. For instance, the study by Zhu & Qiu (2011) provides detailed information on the unit cell dimensions and crystal space group of similar compounds (Zhu & Qiu, 2011).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, can be inferred from spectroscopic analysis and molecular geometry studies. For example, the study by Zhu (2020) describes the antimicrobial activities of similar compounds, suggesting potential chemical interactions with biological molecules (Zhu, 2020).

Scientific Research Applications

Anticancer and Antimicrobial Potential

Research on hydrazide Schiff bases, closely related to the chemical structure of interest, has indicated their potential for anticancer and antimicrobial activities. These findings underscore the significance of such compounds in medicinal chemistry, particularly in the development of treatments for cancer and infections (Abeer A. Alhadi et al., 2012).

Photodynamic Therapy for Cancer

The synthesis and characterization of certain benzylidene amino derivatives demonstrate their promising applications in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers, indicating a potential therapeutic use of related compounds in treating cancer (M. Pişkin et al., 2020).

QSAR Studies and Antimicrobial Evaluation

A series of hydrazides, similar in structure to the compound , have been synthesized and evaluated for antimicrobial activity. QSAR (Quantitative Structure-Activity Relationship) studies have provided insights into the importance of structural features for antimicrobial efficacy, highlighting the potential of these compounds in developing new antimicrobial agents (Davinder Kumar et al., 2011).

Spectroscopic Studies and Biological Activities

Spectroscopic studies of compounds structurally related to 5-bromo-N'-(3-hydroxy-4-nitrobenzylidene)nicotinohydrazide have been conducted, revealing their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These studies indicate the broad spectrum of biological applications of such compounds, suggesting their relevance in the development of new therapeutic agents (J. Devi et al., 2019).

properties

IUPAC Name |

5-bromo-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O4/c14-10-4-9(6-15-7-10)13(20)17-16-5-8-1-2-11(18(21)22)12(19)3-8/h1-7,19H,(H,17,20)/b16-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCPWHGUYUVBJ-FZSIALSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)

![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)

![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)